molecular formula C16H12ClN3O3 B2358802 3-chloro-N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)benzamide CAS No. 1991254-46-6

3-chloro-N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)benzamide

Cat. No.: B2358802
CAS No.: 1991254-46-6
M. Wt: 329.74
InChI Key: SHPFPCFLNYCSBH-UHFFFAOYSA-N
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Description

“3-chloro-N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)benzamide” is a complex organic compound. It likely contains a pyrrolo[3,4-b]pyridine core, which is a bicyclic structure consisting of a pyrrole ring fused with a pyridine ring . This core is substituted with various functional groups .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of appropriate amines with a precursor compound . For example, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine was reacted with amines in isopropanol, followed by the addition of concentrated HCl . The mixture was refluxed, allowed to reach room temperature, and then water was added to precipitate out the products .

Scientific Research Applications

Pharmacological Properties and Mechanisms

Benzamide derivatives have been studied for their pharmacological properties, particularly in the context of neurology and cancer research. For instance, radiolabeled benzamides, such as [iodine-123]-(S)-IBZM, have been employed in scintigraphic detection of melanoma metastases, leveraging the ectodermic origin of melanocytes and their presence in the substantia nigra as a basis for imaging melanoma with this class of tracers (Maffioli et al., 1994).

Diagnostic Applications

The diagnostic applications of benzamide derivatives extend to neuroimaging, where compounds like N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide (P-(123)I-MBA) have been explored for visualizing primary breast tumors in vivo. This is based on a preferential binding to sigma receptors overexpressed on breast cancer cells, suggesting a potential tool for noninvasively assessing tumor proliferation (Caveliers et al., 2002).

Properties

IUPAC Name

3-chloro-N-[2-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O3/c17-11-4-1-3-10(9-11)14(21)19-7-8-20-15(22)12-5-2-6-18-13(12)16(20)23/h1-6,9H,7-8H2,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHPFPCFLNYCSBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NCCN2C(=O)C3=C(C2=O)N=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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